5-Aminobenzo[d]isoxazole-3-carboxylic acid
Description
Significance of Benzo[d]isoxazole and Isoxazole (B147169) Scaffolds in Modern Organic Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. nih.govmdpi.com Its structure is present in a multitude of approved drugs, highlighting its role as a "pharmacophore" — a molecular feature responsible for a drug's biological activity. nih.govedu.krd The inclusion of an isoxazole ring can enhance a molecule's therapeutic efficacy, improve its pharmacokinetic profile, and reduce toxicity. nih.gov These scaffolds are known to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for binding to biological targets. edu.krd Consequently, isoxazole derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govmdpi.com
The benzo[d]isoxazole scaffold, which consists of an isoxazole ring fused to a benzene (B151609) ring, is considered a "privileged" structure in drug discovery. nih.gov This fusion imparts a rigid, planar geometry that can be advantageous for fitting into the active sites of enzymes and receptors. The benzisoxazole core is found in compounds developed for a wide range of therapeutic applications, including antitubercular and antipsychotic agents. nih.gov Research has shown that derivatives of this scaffold can act as potent inhibitors of critical biological targets, such as Hypoxia-Inducible Factor (HIF)-1α, a key protein in tumor development. nih.gov The structural simplicity and synthetic accessibility of benzo[d]isoxazole derivatives make them attractive candidates for the development of new therapeutics. nih.gov
Historical Perspectives on Aminoisoxazole Carboxylic Acid Derivatives Research
The study of isoxazoles containing both amino and carboxylic acid functional groups has a rich history rooted in the quest for novel amino acid analogues and synthetically versatile building blocks. Historically, the synthesis of aminoisoxazoles has been achieved through various methods, including the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632) researchgate.net or through [2+3] cycloaddition reactions involving nitrile oxides. nih.gov
A key area of development has been the incorporation of these "unnatural amino acids" into peptides. nih.gov For instance, research on 5-amino-3-methyl-isoxazole-4-carboxylic acid, a structural relative of the title compound, has demonstrated its utility in solid-phase peptide synthesis. nih.govmdpi.com Such bifunctional isoxazole derivatives are considered non-proteinogenic β-amino acids, which are valuable tools in drug discovery for creating peptidomimetics with enhanced stability against enzymatic degradation. nih.govmdpi.com The development of synthetic routes to these molecules has been a persistent goal, enabling the creation of new classes of bioactive peptides and other complex heterocyclic compounds. nih.govresearchgate.net The isomerization of 5-chloroisoxazoles has also emerged as a versatile method for preparing derivatives of 2H-azirine-2-carboxylic acid, which are themselves important synthetic intermediates and bioactive molecules. mdpi.com
Research Trajectories and Contemporary Objectives for 5-Aminobenzo[d]isoxazole-3-carboxylic acid
Current research into benzo[d]isoxazole derivatives is heavily influenced by the search for novel cancer therapies. A primary objective is the development of inhibitors for Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor growth and metastasis. nih.gov Recent studies have identified N-phenylbenzo[d]isoxazole-3-carboxamides, derived from the core structure benzo[d]isoxazole-3-carboxylic acid, as highly potent HIF-1α transcription inhibitors. nih.gov
The main goals in this area are:
Synthesis and Optimization: To synthesize libraries of benzo[d]isoxazole derivatives and evaluate their structure-activity relationship (SAR). The parent compound, benzo[d]isoxazole-3-carboxylic acid, serves as a key intermediate that can be synthesized in a straightforward, scalable manner. nih.gov
Biological Evaluation: To screen these compounds for their inhibitory activity against specific molecular targets. For example, in the context of HIF-1α inhibition, researchers use cell-based dual-luciferase gene reporter assays to quantify the efficacy of new derivatives. nih.gov
Mechanism of Action: To elucidate how these molecules exert their biological effects. Studies have shown that potent benzo[d]isoxazole derivatives can inhibit HIF-1α transcriptional activity, leading to a decrease in the expression of downstream genes like VEGF and PDK1, which are critical for tumor progression. nih.gov
The 5-amino substitution on the benzo[d]isoxazole-3-carboxylic acid core provides a key functional group for further chemical modification, allowing for the creation of new libraries of compounds. The contemporary objective for this specific molecule is to serve as a versatile building block for synthesizing novel derivatives that can be evaluated for a range of biological activities, with a primary focus on developing next-generation anticancer agents that are both potent and selective. nih.govnih.gov
Data Tables
Chemical Properties of Benzo[d]isoxazole-3-carboxylic acid
This table summarizes the key chemical identifiers and properties for the parent scaffold, Benzo[d]isoxazole-3-carboxylic acid.
| Property | Value | Source(s) |
| CAS Number | 28691-47-6 | scbt.com |
| Molecular Formula | C₈H₅NO₃ | scbt.comsigmaaldrich.com |
| Molecular Weight | 163.13 g/mol | scbt.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | VPYXATIIMHQAPR-UHFFFAOYSA-N | sigmaaldrich.com |
Biological Activity of Representative Benzo[d]isoxazole Derivatives
This table presents research findings for several N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, illustrating their potent inhibitory activity against HIF-1α transcription. This data highlights the therapeutic potential of the benzo[d]isoxazole scaffold.
| Compound Derivative | Substitution on Phenyl Ring | IC₅₀ (nM) for HIF-1α Inhibition | Source(s) |
| Analogue 15 | 4-(dimethylamino) | 24 | nih.gov |
| Analogue 31 | 4-acetyl | 24 | nih.gov |
| Unsubstituted | None | >1000 | nih.gov |
| LW6 (Positive Control) | N/A | 330 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,9H2,(H,11,12) |
InChI Key |
GKYVREMCJSVNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminobenzo D Isoxazole 3 Carboxylic Acid and Its Structural Analogs
Strategic Approaches to Benzo[d]isoxazole-3-carboxylic Acid Core Synthesis
The formation of the benzo[d]isoxazole-3-carboxylic acid core is a critical step that can be achieved through various multi-step reaction sequences.
Multi-Step Reaction Sequences for Isoxazole (B147169) Carboxylic Acid Formation
A common and versatile method for forming the isoxazole ring is through a 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of a nitrile oxide which then reacts with an alkyne or an alkene. nih.gov For the synthesis of isoxazole carboxylic acids, a resin-bound alkyne can be utilized in this cycloaddition. nih.gov
Another approach involves the reaction of β-diketones with hydroxylamine (B1172632). nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, conducting the reaction under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov
Introduction of the Amino Group at the 5-Position
The introduction of an amino group at the 5-position of the isoxazole ring can be achieved through various synthetic strategies. One method involves the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride to produce 5-amino-3-methylisoxazole. nih.gov
Another approach is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins, which is a regioselective method leading to the formation of 5-substituted amino-isoxazoles. nih.gov Additionally, a [4+1] cycloaddition reaction between isocyanides and α-haloketone oximes in the presence of sodium carbonate can also yield 5-substituted aminoisoxazoles. nih.gov
For the specific compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a three-step synthesis has been developed. nih.gov This bifunctional isoxazole derivative contains both an amino and a carboxylic group, making it a β-amino acid. nih.gov
Regioselectivity and Chemoselectivity in Benzo[d]isoxazole Synthesis
Controlling regioselectivity and chemoselectivity is crucial in the synthesis of substituted isoxazoles. The cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride allows for the regioselective synthesis of four different series of regioisomeric isoxazoles. nih.gov The control over the regiochemical outcome is achieved by carefully selecting the reaction conditions, such as the solvent, the use of a base like pyridine (B92270), or a Lewis acid activator like boron trifluoride (BF₃). nih.gov These variations in reaction conditions enable access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov
For example, in the reaction of β-enamino diketones, the use of 2 equivalents of BF₃ in acetonitrile (B52724) with pyridine at room temperature can lead to the formation of a specific isoxazole regioisomer with high selectivity (90%) and in good yield (79%). nih.gov
The [3+2] cycloaddition reaction is another key method where regioselectivity is important. The reaction between nitrile oxides and alkynes is highly regioselective. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity of these cycloaddition reactions. nih.gov
Advanced Synthetic Protocols
Modern synthetic chemistry has seen the development of advanced protocols that offer advantages in terms of efficiency, automation, and environmental impact.
Solid-Phase Synthesis Techniques for Isoxazole Carboxylic Acids
Solid-phase synthesis offers a powerful platform for the parallel synthesis of libraries of isoxazole derivatives, which is particularly valuable in drug discovery. nih.gov An efficient solid-phase methodology has been developed for the construction of isoxazoles via a 1,3-dipolar cycloaddition reaction. nih.govsigmaaldrich.com In this approach, carboxylic acids are coupled to a resin, which introduces the first point of diversity. nih.gov Subsequent N-alkylation with reagents like allyl bromide or propargyl bromide furnishes resin-bound alkenes and alkynes. nih.gov These resin-bound unsaturated systems then undergo a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides to form the corresponding isoxazoles. nih.gov This method allows for the diversity-oriented synthesis of disubstituted isoxazoles. nih.gov
The utility of solid-phase synthesis has also been demonstrated in the preparation of isoxazole-based amino acids, creating new scaffolds for molecular diversity. acs.org Furthermore, a strategy for preparing a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds has been successfully explored on Wang resin. acs.org
Green Chemistry Methodologies (e.g., Ultrasound-Assisted Synthesis, Metal-Free Approaches)
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Ultrasound-assisted synthesis has emerged as a promising green technique for the synthesis of isoxazole derivatives. preprints.org Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption. preprints.orgnih.gov
One example is the ultrasound-assisted, one-pot, three-component synthesis of isoxazolines using an inexpensive and water-soluble oxidant, trichloroisocyanuric acid (TCCA), in an ethanol-water solvent system. nih.gov This method offers good to excellent yields and shorter reaction times under sonication. nih.gov
Another green approach involves the one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation, using acetic acid as both a solvent and a catalyst. researchgate.net This method is efficient, with short reaction times and easy product purification. researchgate.net Metal-free approaches are also gaining traction. For instance, the synthesis of indolizine (B1195054) derivatives can be achieved through a metal- and additive-free method, highlighting the potential for greener synthetic routes. researchgate.net
Interactive Data Tables
Table 1: Regioselective Synthesis of Isoxazoles from β-Enamino Diketone 1a
| Entry | Solvent | Additive | Ratio (4a:5a) | Yield (%) |
| 1 | MeCN | - | 50:50 | 70 |
| 2 | EtOH | - | 40:60 | 65 |
| 3 | MeCN | Pyridine | 60:40 | 75 |
| 4 | MeCN | BF₃ (1 equiv.) | 80:20 | 72 |
| 5 | MeCN | BF₃ (2 equiv.) + Pyridine | 90:10 | 79 |
| 6 | CH₂Cl₂ | BF₃ (2 equiv.) + Pyridine | 85:15 | 76 |
Data derived from a study on the regioselective synthesis of isoxazoles. nih.gov The table shows the effect of different solvents and additives on the regioselectivity and yield of the reaction.
Microwave-Assisted Synthetic Transformations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. tsijournals.comabap.co.in This technology has been successfully applied to the synthesis of various isoxazole derivatives, demonstrating its potential for the preparation of complex heterocyclic systems. tsijournals.comabap.co.inzenodo.org
One notable application of microwave irradiation is in the condensation reactions to form isoxazole scaffolds. For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole has been significantly expedited through microwave assistance, reducing the reaction time from hours to mere seconds. tsijournals.com In a typical procedure, a mixture of 3-amino-5-methyl isoxazole and a substituted salicylaldehyde (B1680747) can be irradiated in a domestic microwave oven, leading to the rapid formation of the corresponding isoxazole Schiff base with yields reported to be in the range of 90-95%, a substantial improvement over conventional methods which yield 70-81%. tsijournals.com
Another relevant example is the microwave-assisted synthesis of 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives. zenodo.org This method involves the reaction of 1-(2-hydroxy-phenyl)-3-(4-oxo-4H-chromen-3-yl)-propane-1,3-diones with hydroxylamine hydrochloride in ethanol (B145695) under microwave irradiation for a short duration of 2.5 minutes. This rapid and efficient cyclization highlights the utility of microwave energy in constructing the isoxazole ring system. zenodo.org
While a direct microwave-assisted synthesis for 5-aminobenzo[d]isoxazole-3-carboxylic acid is not extensively documented in publicly available literature, the successful application of this technology to structurally similar compounds suggests its high potential for this specific target. The principles of microwave heating, which involves efficient and uniform energy transfer to the reaction mixture, can be logically extended to the cyclization and functionalization steps required for the synthesis of this compound. However, it is important to note that the stability of certain reagents and intermediates under microwave conditions needs careful consideration, as decomposition can sometimes be observed at elevated temperatures. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Schiff Bases tsijournals.com
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 3 hours | 70-81 |
| Microwave Irradiation | 30 seconds | 90-95 |
Precursor Design and Functionalization for this compound Synthesis
The rational design and functionalization of precursors are paramount for the successful synthesis of this compound. The construction of the benzo[d]isoxazole core and the introduction of the amino and carboxylic acid functionalities at the desired positions require a strategic multi-step approach.
A plausible synthetic strategy can be inferred from the established synthesis of analogous compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.govmdpi.com A general and adaptable process for preparing isoxazole compounds involves the reaction of an olefin with a nitrosyl halide to form a nitroso halide addition product. This intermediate is then reacted with a nucleophilic group possessing an active carbon atom to replace the halide, followed by cyclization to form the isoxazole ring. google.com
For the synthesis of this compound, a key precursor would likely be a substituted benzene (B151609) derivative. The synthesis can be envisioned to start from a commercially available or readily prepared substituted phenol (B47542) or aniline. The isoxazole ring is often constructed through the reaction of a β-ketoester or a similar 1,3-dicarbonyl compound with hydroxylamine.
A detailed, albeit non-microwave assisted, three-step synthesis of the structural analog 5-amino-3-methyl-isoxazole-4-carboxylic acid provides valuable insights into potential precursor design. nih.govmdpi.com The synthesis commences with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate from triethyl orthoacetate and ethyl cyanoacetate. nih.govmdpi.com This is followed by the reaction with hydroxylamine hydrochloride in the presence of a base to form the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate intermediate. The final step involves the hydrolysis of the ester to the desired carboxylic acid. nih.govmdpi.com
Adapting this to the benzo[d]isoxazole system would necessitate starting with an appropriately substituted aromatic precursor. Functional group interconversions are also a critical aspect of the synthetic design. For instance, a nitro group can be introduced onto the benzene ring and subsequently reduced to the required amino group at a later stage of the synthesis. Similarly, the carboxylic acid functionality can be introduced via the oxidation of a methyl group or through the hydrolysis of a nitrile or an ester group. The synthesis of various 5-phenylisoxazole-3-carboxylic acid derivatives has been reported, further illustrating the general synthetic strategies applicable to this class of compounds. nih.gov
Table 2: Key Precursors and Intermediates in the Synthesis of Isoxazole Carboxylic Acids
| Precursor/Intermediate | Role in Synthesis |
| Substituted Phenol/Aniline | Starting material for the benzo[d]isoxazole core |
| β-Ketoester / 1,3-Dicarbonyl Compound | Reacts with hydroxylamine to form the isoxazole ring |
| Ethyl 2-cyano-3-ethoxybut-2-enoate | Key intermediate in the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylate nih.govmdpi.com |
| Hydroxylamine Hydrochloride | Source of the N-O moiety for the isoxazole ring |
| Nitrosyl Halide | Reagent for the formation of a nitroso halide addition product from an olefin google.com |
Reactivity and Chemical Transformations of 5 Aminobenzo D Isoxazole 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the benzisoxazole ring is a primary site for synthetic modification, readily undergoing reactions typical of aromatic carboxylic acids.
Esterification and Amidation Reactions
Esterification of 5-Aminobenzo[d]isoxazole-3-carboxylic acid can be achieved through standard acid-catalyzed reactions with alcohols. For instance, the formation of ester derivatives is a common strategy in the synthesis of more complex molecules. transformationtutoring.com Similarly, amidation reactions with amines produce the corresponding amides. These reactions typically proceed by activating the carboxylic acid, for example, by converting it into a more reactive acid chloride or by using coupling agents. transformationtutoring.com
A variety of amidation methods have been developed, including those that utilize photocatalysis or reusable Lewis acid catalysts like Nb2O5 to facilitate the reaction between carboxylic acids and amines. nju.edu.cnresearchgate.net These methods offer efficient and environmentally friendly alternatives to traditional protocols. nju.edu.cnresearchgate.net For example, visible-light-mediated amidation allows for the reaction of carboxylic acids with tertiary amines through C-N bond cleavage, providing good yields for a wide range of substrates. nju.edu.cn Another approach involves using (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent for the amidation of carboxylic acids with amines under basic conditions. lookchemmall.com
In the context of medicinal chemistry, amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and evaluated for their immunomodulating activity. nih.gov These studies highlight the importance of the amide linkage in developing new therapeutic agents. nih.gov
Table 1: Examples of Amidation Reactions of Carboxylic Acids
| Carboxylic Acid | Amine | Catalyst/Reagent | Product | Yield (%) | Reference |
| n-Dodecanoic acid | Aniline | Nb2O5 | N-Phenyl-dodecanamide | 99 | researchgate.net |
| Benzoic acid | Triethylamine (B128534) | Visible light, photocatalyst | N,N-Diethylbenzamide | 93 | nju.edu.cn |
| 4-Nitrobenzoic acid | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Corresponding amides | Good to excellent | lookchemmall.com |
| 5-Amino-1,2,4-triazole-3-carboxylic acid | Various amines | Coupling agents | Corresponding amides | - | researchgate.net |
Decarboxylative Transformations
Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can occur under certain conditions, particularly at high temperatures. uni-konstanz.de While specific studies on the decarboxylation of this compound are not extensively documented in the provided results, the decarboxylation of a related compound, 5-methylisoxazole-3-carboxylic acid, has been studied, indicating that this transformation is possible within the isoxazole (B147169) scaffold. researchgate.net The stability of the resulting carbanion or the reaction conditions employed would significantly influence the ease of decarboxylation.
Reactivity of the 5-Amino Group
The 5-amino group provides a nucleophilic center that is crucial for the synthetic elaboration of the this compound scaffold.
Acylation and Alkylation Reactions
The amino group readily participates in acylation reactions with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. It can also react with isocyanates to yield carbamoyl (B1232498) derivatives. These reactions are fundamental for building more complex molecular architectures.
Alkylation of the 5-amino group can also be achieved, though it may be more challenging than acylation. These reactions introduce alkyl substituents on the nitrogen atom, further diversifying the available derivatives.
Challenges in Amino Group Derivatization and Strategies for Overcoming Limitations
Despite its reactivity, the derivatization of the 5-amino group can present challenges. For a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, it has been observed that the amino group can be unreactive under certain conditions, such as in the formation of an Fmoc-protected derivative for peptide synthesis. nih.govmdpi.com This reduced reactivity is sometimes attributed to the imine-like character of the amino group in the isoxazole ring. nih.gov
To overcome these limitations, strategies such as using more forcing reaction conditions or alternative synthetic routes are employed. For instance, in solid-phase peptide synthesis, repeated couplings and the use of ultrasonic agitation have been shown to facilitate the acylation of the otherwise unreactive amino group. nih.gov Another approach involves the diazotization of the amino group, although this can lead to unexpected reaction pathways. researchgate.net
Isoxazole Ring System Reactivity and Cleavage
The isoxazole ring, while generally stable, can undergo cleavage under specific conditions, providing a pathway to different heterocyclic systems or acyclic compounds. Reductive cleavage of the N-O bond in isoxazoles can be induced by metal carbonyls such as hexacarbonylmolybdenum or pentacarbonyliron in the presence of water, leading to the formation of β-amino enones. rsc.org This reaction is proposed to proceed through a complexed nitrene intermediate. rsc.org
Photochemical conditions can also lead to isoxazole ring cleavage. For example, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine results in the reductive cleavage of the isoxazole ring. rsc.org Furthermore, palladium-catalyzed hydrogenation can lead to a domino reaction involving deoxygenation followed by the reductive opening of the isoxazole ring, ultimately yielding an enaminone. mdpi.comresearchgate.net
The isoxazole ring can also serve as a precursor for the synthesis of other heterocycles. For instance, 5-alkoxyisoxazoles can be transformed into alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates through a domino reaction catalyzed by Fe(II). rsc.org Additionally, 5-chloroisoxazoles can be isomerized to 2H-azirine-2-carbonyl chlorides, which are versatile intermediates for the synthesis of various amides, anhydrides, esters, and thioesters. mdpi.com
Ring Opening Reactions to Acyclic Precursors
The benzo[d]isoxazole ring system, while aromatic, is susceptible to ring-opening reactions under certain reductive conditions, leading to the formation of acyclic precursors. The cleavage typically occurs at the weak N-O bond, which is a characteristic feature of the isoxazole heterocycle.
Reductive Cleavage: The N-O bond of the isoxazole ring can be cleaved through various reductive methods. One of the most significant pathways is reductive opening, which has been observed as a major metabolic route for complex molecules containing a 1,2-benzisoxazole (B1199462) structure. nih.gov For instance, the anticoagulant drug razaxaban (B1200500) undergoes extensive metabolism where the primary step is the reductive opening of the isoxazole ring to form a stable benzamidine (B55565) metabolite. nih.gov This transformation is catalyzed by NADH-dependent reductases in the liver and can also be facilitated by intestinal microflora. nih.gov
Other laboratory methods for the reductive cleavage of the isoxazole ring have been reported, such as using actively fermenting baker's yeast or photochemical methods. rsc.orgrsc.org Irradiation of simple isoxazoles in the presence of an electron donor like triethylamine can lead to the reductive cleavage of the N-O bond. rsc.org While these specific methods have not been documented for this compound itself, they represent general strategies applicable to the isoxazole core.
| Reaction Type | Conditions | Product Type | Notes | Reference |
|---|---|---|---|---|
| Metabolic Reductive Opening | NADH-dependent reductases (in vivo) | Benzamidine derivative | Observed for the related 1,2-benzisoxazole core in the drug razaxaban. nih.gov | nih.gov |
| Biocatalytic Reductive Cleavage | Actively fermenting baker's yeast | β-Enaminone | A novel method for cleaving the N-O bond in isoxazoles. rsc.org | rsc.org |
| Photochemical Reductive Cleavage | Irradiation (e.g., UV light) in the presence of triethylamine | Ring-opened species | Demonstrated for simple isoxazoles. rsc.org | rsc.org |
Rearrangement Reactions of the Benzo[d]isoxazole Core
The benzo[d]isoxazole skeleton can undergo several rearrangement reactions, transforming the isoxazole ring into other heterocyclic systems. These reactions are often promoted by heat, light, or chemical reagents.
Boulton-Katritzky Rearrangement: A key reaction for this class of compounds is the Boulton-Katritzky rearrangement, which is a general thermal or base-catalyzed isomerization of 3-acyl- or 3-carboxy-substituted benzo[d]isoxazoles. beilstein-journals.org This rearrangement involves the transposition of the nitrogen and oxygen atoms within the heterocyclic ring, often leading to the formation of a new heterocyclic system. Studies on related isoxazolo[4,5-b]pyridine (B12869654) derivatives show that arylhydrazones can readily undergo a base-promoted Boulton–Katritzky rearrangement to yield 1,2,3-triazole derivatives. beilstein-journals.org This type of transformation has been previously reported for the benzo[d]isoxazole series, particularly for derivatives bearing a carbonyl or carboxyl group at the 3-position. beilstein-journals.org The reaction proceeds through a series of ring-opening and ring-closing steps, ultimately resulting in a more stable heterocyclic structure.
Other Rearrangements: Novel rearrangement pathways have also been observed under specific analytical conditions. For example, during collision-induced dissociation in mass spectrometry, certain isoxazole derivatives containing a 5-carboxylic acid moiety have been shown to undergo a complex two-step rearrangement. nih.gov This process involves an initial intramolecular SN2 reaction followed by a subsequent rearrangement and cleavage of the N-O bond. nih.gov
| Rearrangement Type | Typical Conditions | Resulting Heterocycle | Notes | Reference |
|---|---|---|---|---|
| Boulton-Katritzky Rearrangement | Base-promoted (e.g., K₂CO₃ in DMF) or thermal | Varies (e.g., 1,2,3-Triazoles from hydrazone precursors) | Applicable to benzo[d]isoxazoles with a C3-carboxyl group. beilstein-journals.org | beilstein-journals.orgnih.govresearchgate.net |
| Mass Spectrometric Rearrangement | Collision-Induced Dissociation (CID) | Fragment ions via ring-rearranged intermediates | Observed in related isoxazole carboxylic acids during tandem MS analysis. nih.gov | nih.gov |
Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions
The functional groups on this compound provide two distinct handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at either the C3 or C5 position.
Decarboxylative Cross-Coupling at C3: The carboxylic acid at the C3 position can be utilized in decarboxylative cross-coupling reactions. This modern synthetic strategy allows for the replacement of the carboxyl group with an aryl, heteroaryl, or alkyl group. nih.gov These reactions are typically catalyzed by nickel or palladium complexes and proceed via a radical mechanism where the carboxylic acid is extruded as CO₂. nih.gov For instance, decarboxylative Suzuki-Miyaura type couplings have been developed that allow (hetero)aromatic carboxylic acids to couple with arylboronic acids, offering a powerful method for creating biaryl structures. rsc.org This approach avoids the need to pre-functionalize the C3 position to a halide.
Cross-Coupling at C5 via Halogenation: The C5 position can be functionalized via the amino group. While the amino group itself is not a direct participant in standard cross-coupling, it can be readily converted into a halide (e.g., -Br or -I) through a Sandmeyer-type reaction. The resulting 5-halo-benzo[d]isoxazole-3-carboxylic acid is then an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The 5-halo intermediate can be coupled with aryl or heteroaryl boronic acids or esters to form C-C bonds. This reaction is highly versatile and tolerant of many functional groups. researchgate.net
Heck Coupling: Coupling with alkenes can introduce vinyl groups at the C5 position.
Sonogashira Coupling: Reaction with terminal alkynes, typically using palladium and copper co-catalysis, can install alkynyl moieties.
This two-step sequence (amination → halogenation → cross-coupling) provides a robust platform for introducing diverse substituents onto the benzene (B151609) ring portion of the molecule.
| Position | Reaction Type | Coupling Partner | Catalyst/Reagents | Notes | Reference |
|---|---|---|---|---|---|
| C3 | Decarboxylative Suzuki-Miyaura Coupling | Arylboronic acid | Pd or Ni catalyst | Direct replacement of the -COOH group with an aryl group. rsc.org | nih.govrsc.org |
| C5 | Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Requires prior conversion of -NH₂ to a halide (e.g., -Br, -I). researchgate.net | researchgate.net |
| C5 | Heck Coupling | Alkene | Pd catalyst, Base | Requires prior conversion of -NH₂ to a halide. | nih.gov |
| C5 | Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Requires prior conversion of -NH₂ to a halide. | nih.gov |
Spectroscopic and Structural Characterization of 5 Aminobenzo D Isoxazole 3 Carboxylic Acid and Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized or isolated compounds. For 5-Aminobenzo[d]isoxazole-3-carboxylic acid and its analogs, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques is routinely employed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a derivative like 3-(benzo[d] nih.govbldpharm.comdioxol-5-yl)-5-chloroisoxazole, specific chemical shifts (δ) are observed for the protons on the benzodioxole and isoxazole (B147169) rings. For example, the protons of the benzodioxole ring appear at distinct chemical shifts, as do the protons on the isoxazole ring itself. mdpi.com Similarly, for 5-chloro-3-(2,3-dihydrobenzo[b] nih.govlibretexts.orgdioxin-6-yl)isoxazole, the protons on the dihydrobenzodioxin and isoxazole moieties exhibit characteristic signals. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group in these derivatives is typically found in the highly deshielded region of the spectrum, generally between 160-180 ppm. libretexts.org For instance, in 3-(benzo[d] nih.govbldpharm.comdioxol-5-yl)-5-chloroisoxazole, the carbon signals for the benzodioxole and isoxazole rings can be assigned based on their chemical shifts. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 3-(Benzo[d] nih.govbldpharm.comdioxol-5-yl)-5-chloroisoxazole | ¹H | 7.28 (s, 1H), 7.25–7.20 (m, 1H), 6.93–6.85 (m, 1H), 6.41 (s, 1H), 6.05 (s, 2H) mdpi.com |
| ¹³C | 163.7, 154.9, 149.6, 148.3, 122.1, 121.2, 108.7, 106.6, 101.6, 99.4 mdpi.com | |
| 5-Chloro-3-(2,3-dihydrobenzo[b] nih.govlibretexts.orgdioxin-6-yl)isoxazole | ¹H | 7.29 (s, 1H), 7.26–7.21 (m, 1H), 6.96–6.89 (m, 1H), 6.39 (s, 1H), 4.36–4.25 (s, 4H) mdpi.com |
| ¹³C | 163.6, 154.7, 145.6, 143.9, 121.4, 120.0, 117.8, 115.6, 99.4, 64.5, 64.2 mdpi.com | |
| Ethyl (Z)-2-amino-4-oxo-2-pentanoate | ¹H | 1.34 (t, J = 7.2 Hz, 3 H), 2.16 (s, 3 H), 4.30 (q, J = 7.2 Hz, 2 H), 5.77 (br s, 1 H), 5.89 (s, 1 H), 8.97 ppm (br s, 1 H) mdpi.com |
| ¹³C | 14.2, 30.3, 62.5, 96.8, 145.5, 163.9, 199.6 mdpi.com |
Mass Spectrometry (MS, MS/MS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of this compound and its derivatives. bldpharm.com
In the mass spectrum of a carboxylic acid, the molecular ion peak (M+) may be weak for aliphatic acids but is generally stronger for aromatic ones. miamioh.edu A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (M-17). miamioh.edu For carboxylic acid derivatives, a prominent peak often arises from the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov For example, in the ESI-MS/MS analysis of a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a characteristic loss of an ammonia (B1221849) molecule (NH₃) was observed. The fragmentation of deprotonated carboxylic acids often leads to decarboxylation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For example, the HRMS-ESI data for 3-(benzo[d] nih.govbldpharm.comdioxol-5-yl)-5-chloroisoxazole shows a calculated m/z of 224.0109 for [M+H]⁺, with a found value of 224.0112, confirming its molecular formula. mdpi.com
Chromatographic Methods for Purity and Identity Confirmation (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and its derivatives. bldpharm.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
In the analysis of peptide derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid, HPLC with UV detection is used to monitor the progress of reactions and to purify the final products. nih.gov For instance, a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) in water containing trifluoroacetic acid (TFA) is a common setup. nih.gov The retention time of a compound is a characteristic property that can be used for identification when compared to a known standard.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 5-methylisoxazole-4-carboxylic acid, a related compound, reveals that the molecule is planar. nih.gov The crystal packing is stabilized by strong intermolecular O-H···N hydrogen bonds, which link the molecules into a one-dimensional chain. nih.gov Weak C-H···O hydrogen bonds are also observed, further stabilizing the crystal structure. nih.gov
Table 2: Crystal Data for 5-Methylisoxazole-4-carboxylic acid
| Parameter | Value |
| Formula | C₅H₅NO₃ nih.gov |
| Molecular Weight | 127.10 nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pnma |
| a (Å) | 7.2540 (15) nih.gov |
| b (Å) | 6.4700 (13) nih.gov |
| c (Å) | 12.273 (3) nih.gov |
| V (ų) | 576.0 (2) nih.gov |
| Z | 4 nih.gov |
Data from Lee et al., 2011.
Conformational Analysis and Stereochemical Considerations
The conformational flexibility and stereochemistry of this compound derivatives can significantly influence their biological activity.
For derivatives with rotatable bonds, multiple conformations may exist. Computational methods can be employed to perform conformational searches and identify low-energy conformers. For example, a detailed Natural Bond Orbital (NBO) analysis and conformational search were performed for 5-amino-3-methyl-isoxazole-4-carbohydrazide to understand its donor-acceptor interactions and tautomeric forms. nih.gov
In cases where stereocenters are present, the different stereoisomers can exhibit distinct biological properties. The synthesis and characterization of such derivatives require stereoselective synthetic methods and analytical techniques capable of distinguishing between enantiomers or diastereomers.
Theoretical and Computational Chemistry Approaches to 5 Aminobenzo D Isoxazole 3 Carboxylic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the electronic nature of a molecule, which in turn governs its structure, stability, and reactivity. For 5-Aminobenzo[d]isoxazole-3-carboxylic acid, these methods can map out electron distribution, identify reactive sites, and predict its behavior in chemical reactions.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. inpressco.com
For a molecule like this compound, a DFT geometry optimization would begin with an initial guess of the structure. The forces on each atom are then calculated, and the atoms are moved to relax these forces until a stationary point is reached. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of a donor-bridge-acceptor system, DFT was successfully used to obtain the optimized geometric parameters, proving its validity for such organic molecular systems. inpressco.com The resulting optimized structure represents the molecule's conformation in the gas phase, providing a foundational model for further analysis.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: This is the component of DFT that approximates the complex many-electron interactions. Functionals are often categorized into families (e.g., LDA, GGA, hybrid, meta-GGA). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used for organic molecules, as it often provides reliable results for geometries and energies. inpressco.comnih.gov Other functionals like CAM-B3LYP are also employed, particularly for studying electronic transitions. researchgate.net
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices. nih.govnih.gov The added polarization functions (d,p) and diffuse functions (++) are crucial for accurately describing molecules with heteroatoms and potential hydrogen bonding, such as this compound. nih.govnih.gov
The table below summarizes common functional and basis set combinations used in computational studies of related heterocyclic and carboxylic acid compounds.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization and thermodynamic properties of organic molecules with heteroatoms. nih.govnih.gov |
| B3LYP | 6-31G(d,p) | Standard geometry optimization and energy calculations for organic systems. inpressco.com |
| CAM-B3LYP | 6-311G(d,p) | Calculation of electronic transition states and molecular orbitals. researchgate.net |
| M06-2X | 6-31G(d) | Used for kinetics, thermodynamic, and non-covalent interactions. |
This table is interactive. Users can sort the data by clicking on the column headers.
The selection of a specific combination depends on the property being investigated and the desired balance between computational expense and accuracy.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and other donor-acceptor orbital interactions, which are critical in determining molecular conformation and crystal packing.
NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). uni-muenchen.de The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). stackexchange.com A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis could reveal:
Intramolecular hydrogen bonding between the carboxylic acid proton and the isoxazole (B147169) nitrogen or the amino group.
For example, in a study of methylamine, the strongest stabilization energy was found for the interaction between the nitrogen lone pair and an adjacent C-H antibonding orbital. wisc.edu A hypothetical NBO analysis for this compound might yield data similar to that shown in the table below, illustrating key stabilizing interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N (amino) | π* (C-C) (ring) | ~15-30 | Resonance stabilization |
| LP (2) O (carboxyl) | σ* (O-H) | ~5-15 | Intramolecular Hydrogen Bond |
| σ (C-H) | π* (C=N) | ~1-5 | Hyperconjugation |
This table is interactive and presents hypothetical data based on typical values for similar interactions. Users can sort the data by clicking on the column headers.
Simulations of Solvent Effects on Molecular Properties (e.g., PCM, SCRF Models)
Most chemical and biological processes occur in solution, where the surrounding solvent can significantly influence a molecule's properties. Computational models are essential to bridge the gap between gas-phase calculations and experimental reality. The Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) are the most common methods for simulating solvent effects. researchgate.netresearchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.net The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This approach can predict how a solvent will affect:
Conformational Stability: The relative energies of different conformers can change in a polar solvent, which may favor more polar structures.
Spectroscopic Properties: Calculated properties like UV-Vis absorption wavelengths and NMR chemical shifts can be refined to better match experimental values obtained in specific solvents.
Acidity: For this compound, PCM calculations are crucial for accurately predicting the pKa value of the carboxylic acid group, as the stability of the resulting carboxylate anion is highly dependent on solvent interactions. acs.org
Studies on substituted phenols and other chiral molecules have demonstrated that PCM calculations at the DFT level can accurately reproduce solvent-induced changes in molecular properties and bond enthalpies. nih.govfigshare.com
Topological Analysis and Quantitative Structure-Activity Relationships (QSAR)
Beyond electronic structure, computational methods can explore the relationship between a molecule's physical properties and its biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. youtube.com For a class of compounds like benzisoxazole derivatives, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. nih.govnih.gov This involves calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods to create a predictive equation. While a specific QSAR model for this compound is not available, studies on related isoxazole and benzoxazole (B165842) derivatives show the utility of 3D-QSAR methods like CoMFA and CoMSIA in identifying key structural features for activity. nih.govmdpi.com
Bader's Theory of Atoms in Molecules (AIM) for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's Theory, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This approach allows for a precise, quantitative characterization of chemical bonds, going beyond simple Lewis structures.
The central concept in AIM is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. ias.ac.in The properties of the electron density at this point reveal the nature of the bond. researchgate.net
Key topological parameters at a BCP include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of a shared interaction (covalent bond). A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions). rsc.org
The table below summarizes the interpretation of AIM parameters for characterizing different bond types that would be relevant in this compound.
| Bond Type | Sign of Laplacian (∇²ρ(r)) | Electron Density (ρ(r)) | Description |
| Covalent | Negative | Large | Charge is concentrated and shared between nuclei (e.g., C-C, C=N bonds). |
| Polar Covalent | Negative or Small Positive | Intermediate | Significant charge sharing with some ionic character (e.g., C-N, C-O bonds). |
| Hydrogen Bond | Positive | Small | Charge is depleted at the BCP; a closed-shell interaction. |
| van der Waals | Positive | Very Small | Weak, non-specific closed-shell interaction. |
This table is interactive. Users can sort the data by clicking on the column headers.
For this compound, an AIM analysis could precisely characterize the covalent bonds within the fused ring system, the polar C-N and C-O bonds, and any intramolecular hydrogen bonds, providing a detailed map of its chemical bonding. ias.ac.in
Computational Descriptors for Predicting Reactivity and Interaction Profiles
To understand the chemical reactivity and interaction capabilities of this compound, a variety of computational descriptors would be calculated using methods like Density Functional Theory (DFT). These descriptors offer a quantitative lens through which the molecule's behavior can be predicted.
Key Computational Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For isoxazole derivatives, the distribution of HOMO and LUMO orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. Red regions indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carboxylic acid group as potential hydrogen bond acceptors, and the amino group's hydrogen atoms as potential hydrogen bond donors.
A hypothetical table of such descriptors, based on typical values for similar structures, is presented below to illustrate the type of data generated in such a study.
| Descriptor | Hypothetical Value | Significance |
| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (eV) | 4.7 | Indicates chemical stability and reactivity |
| Electronegativity (χ) | 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. These methods are fundamental in drug discovery and design.
The process involves creating a 3D model of the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
For this compound, docking studies would be performed against relevant protein targets. For instance, given the structural similarities to compounds with anti-inflammatory or antimicrobial properties, potential targets could include cyclooxygenase (COX) enzymes or bacterial enzymes. nih.gov The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's binding pocket.
A hypothetical docking simulation result is shown in the table below, illustrating the kind of data that would be generated.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Pi-Sulfur |
| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen Bonds, Electrostatic |
These simulations provide critical information for understanding the mechanism of action and for the rational design of more potent and selective derivatives. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time. nih.gov
Applications of 5 Aminobenzo D Isoxazole 3 Carboxylic Acid Scaffolds in Contemporary Research
Chemical Biology and Biochemical Research
The unique structural features of 5-aminobenzo[d]isoxazole-3-carboxylic acid make it a valuable tool in chemical biology and biochemical research, enabling the exploration of complex biological processes.
Exploration as Building Blocks for Peptide and Peptidomimetic Synthesis.mdpi.comnih.gov
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows it to be utilized as an unnatural amino acid in peptide synthesis. mdpi.comnih.gov Researchers have successfully incorporated a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase synthesis techniques. mdpi.comnih.gov This incorporation creates hybrid peptides composed of both natural α-amino acids and the unnatural β-amino acid, leading to the formation of peptidomimetics. mdpi.comnih.gov These peptidomimetics are of great interest as they can exhibit enhanced stability and novel biological activities compared to their natural peptide counterparts. mdpi.comnih.gov
The synthesis process has demonstrated that the amino group of AMIA can be selectively coupled to the N-terminus of a resin-bound peptide. mdpi.com This finding opens up new avenues for creating diverse libraries of α/β-mixed peptides with potential therapeutic applications. mdpi.comnih.gov The ability to introduce the isoxazole (B147169) motif into peptides provides a strategy for developing new classes of bioactive molecules. mdpi.com
Investigation of Enzymatic Inhibition Mechanisms
The this compound scaffold has been a key component in the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Xanthine (B1682287) Oxidase: Derivatives of isoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway that produces uric acid. nih.govnih.gov Elevated levels of uric acid are associated with conditions like gout. nih.gov Studies have shown that compounds incorporating the 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffolds exhibit significant inhibitory activity against xanthine oxidase, with some derivatives demonstrating potency in the submicromolar range. nih.govnih.gov For instance, compound 6c from one study, a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, displayed an IC50 value of 0.13 μM, which was significantly more potent than the established drug allopurinol. nih.gov Molecular modeling studies suggest that these inhibitors can form key interactions with amino acid residues within the active site of the enzyme. nih.govnih.gov
Leukotriene Biosynthesis Enzymes: The isoxazole core structure is also prominent in the development of inhibitors for leukotriene biosynthesis, which is a critical pathway in inflammatory processes. nih.gov Specifically, 4,5-diarylisoxazole-3-carboxylic acids have been identified as potent inhibitors of cellular 5-lipoxygenase (5-LOX) product synthesis, targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov Certain isoxazole derivatives have demonstrated concentration-dependent inhibition of 5-LOX with IC50 values in the low micromolar range. nih.gov This highlights the potential of the isoxazole-3-carboxylic acid scaffold in developing new anti-inflammatory agents. nih.govnih.gov
Tyrosine Kinase c-Met: The 3-amino-benzo[d]isoxazole scaffold, a close structural relative of this compound, has been instrumental in the discovery of potent inhibitors of the c-Met kinase. nih.gov The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.govnih.gov Researchers have designed and synthesized a series of compounds based on this scaffold, leading to the identification of inhibitors with IC50 values in the nanomolar range against the c-Met enzyme. nih.gov One standout compound, 28a , demonstrated an IC50 of 1.8 nM at the enzymatic level and potent cellular activity. nih.gov
Table 1: Enzymatic Inhibition by Isoxazole Derivatives
| Enzyme Target | Isoxazole Scaffold | Key Findings |
|---|---|---|
| Xanthine Oxidase | 5-phenylisoxazole-3-carboxylic acid derivatives | Exhibited micromolar to submicromolar inhibitory potency. nih.gov |
| Xanthine Oxidase | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Compound 6c showed an IC50 of 0.13 μM. nih.gov |
| 5-Lipoxygenase (5-LOX) | 4,5-diarylisoxazol-3-carboxylic acids | Potent inhibitors of cellular 5-LOX product synthesis. nih.gov |
Modulation of Biological Pathways.nih.gov
The ability of this compound derivatives to inhibit key enzymes directly translates to the modulation of critical biological pathways. By inhibiting xanthine oxidase, these compounds can modulate the purine catabolism pathway, thereby reducing uric acid production. nih.govnih.gov Similarly, the inhibition of 5-LOX and FLAP by isoxazole derivatives directly impacts the leukotriene biosynthesis pathway, which plays a central role in inflammation. nih.govnih.gov Furthermore, the inhibition of the c-Met kinase by 3-amino-benzo[d]isoxazole-based compounds can disrupt the HGF/c-Met signaling pathway, which is crucial for cell proliferation, survival, and migration in various cancers. nih.govnih.gov
Materials Science Innovation
The applications of the this compound scaffold extend beyond the biological realm into the field of materials science.
Incorporation into Polymer Architectures for Advanced Material Development.nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) |
| allopurinol |
| 5-phenylisoxazole-3-carboxylic acid |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid |
| 4,5-diarylisoxazole-3-carboxylic acids |
Design of Novel Functional Materials with Tunable Properties (e.g., Photocatalysts)
The inherent electronic and structural characteristics of the benzisoxazole core make it an attractive candidate for the design of advanced functional materials. While direct research on this compound as a photocatalyst is in its nascent stages, related studies on benzoxazole-bridged covalent organic frameworks (COFs) highlight the potential of this heterocyclic system in photocatalysis. For instance, a benzoxazole-bridged COF has been successfully synthesized via natural sunlight photocatalysis, demonstrating the capacity of this structural motif to participate in and facilitate light-driven chemical transformations nih.gov.
The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the benzisoxazole ring of this compound suggests the potential for creating materials with tunable electronic properties. These functional groups can be readily modified to influence the material's light absorption characteristics, charge separation efficiency, and catalytic activity, which are all critical parameters for effective photocatalysis. The aromatic system of the benzisoxazole scaffold can also engage in π–π stacking interactions, facilitating the formation of ordered structures that can enhance photocatalytic performance.
Table 1: Potential Advantages of this compound in Functional Materials
| Feature | Potential Advantage in Functional Materials |
| Tunable Electronic Properties | The amino and carboxylic acid groups allow for modification to control the material's bandgap and redox potentials. |
| Light-Harvesting Capabilities | The aromatic benzisoxazole core can be functionalized to absorb light in the visible spectrum, enhancing photocatalytic efficiency under sunlight. |
| Charge Separation and Transport | The distinct electronic nature of the substituents can promote the separation of photogenerated electron-hole pairs, a key factor in photocatalysis. |
| Structural Versatility | The scaffold can be incorporated into various material architectures, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). |
While direct experimental data for this compound in photocatalysis is limited, the foundational knowledge from related benzisoxazole and benzoxazole (B165842) systems provides a strong rationale for its investigation in this burgeoning field nih.govnih.gov.
Agrochemical Research and Development
The isoxazole ring is a well-established pharmacophore in the agrochemical industry, with several commercialized products featuring this heterocyclic core. Research into the herbicidal activity of benzisoxazole derivatives further underscores the potential of this scaffold in developing new crop protection agents.
Exploration of Herbicidal Activity and Other Agrochemical Functions
Studies on 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have demonstrated their potent herbicidal activities, particularly in paddy fields. For example, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide was identified as a highly effective herbicide in these studies. This highlights the importance of the 1,2-benzisoxazole-3-acetic acid moiety in conferring herbicidal properties. The this compound scaffold shares this core structure, suggesting its potential as a starting point for the development of novel herbicides.
Further research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has revealed significant herbicidal effects. One derivative, I-26, exhibited 100% inhibition against broadleaf weeds like Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L nih.gov. Another compound, I-05, displayed excellent post-emergence herbicidal activity against problematic weeds such as Echinochloa crus-galli (barnyard grass) and A. theophrasti at an application rate of 150 g/ha nih.gov. The mechanism of action for some of these isoxazole-based herbicides involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism nih.gov.
Table 2: Herbicidal Activity of Related Isoxazole Derivatives
| Compound Class | Target Weeds | Key Findings | Reference |
| 1,2-Benzisoxazole-3-acetamides | Paddy field weeds | N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide showed high efficacy. | sdiarticle5.com |
| N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti, Echinochloa crus-galli | Compounds I-26 and I-05 demonstrated significant pre- and post-emergence herbicidal activity. Some derivatives act as HPPD inhibitors. | nih.gov |
The presence of the amino group on the 5-position of the benzisoxazole ring in this compound offers a valuable handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for herbicidal screening.
Role as Versatile Intermediates in Complex Organic Synthesis
The this compound scaffold serves as a valuable building block in organic synthesis, providing access to a wide range of more complex molecules. The differential reactivity of the amino and carboxylic acid functional groups, along with the potential for transformations of the isoxazole ring itself, makes it a highly versatile intermediate.
Isoxazole derivatives are recognized for their utility in constructing a variety of molecular architectures. sigmaaldrich.com For instance, the isoxazole ring can be reductively cleaved to reveal a β-hydroxy ketone or a γ-amino alcohol, which are important synthons in natural product synthesis and medicinal chemistry. The carboxylic acid moiety of this compound can be readily converted into esters, amides, and other functionalities, while the amino group can participate in a range of coupling reactions to introduce diverse substituents.
Research on related isoxazole carboxylic acids has demonstrated their utility in the synthesis of biologically active compounds. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent xanthine oxidase inhibitors, which are relevant for the treatment of gout. researchgate.net In another study, 5-amino-3-methyl-isoxazole-4-carboxylic acid was used as a novel unnatural amino acid in the solid-phase synthesis of mixed peptides, showcasing the utility of amino-functionalized isoxazole carboxylic acids in constructing peptidomimetics. nih.govnih.gov
The synthetic utility of the this compound scaffold is further highlighted by the various chemical transformations that can be performed on its core structure. The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The carboxylic acid can be activated and coupled with a wide array of amines and alcohols to generate a library of amide and ester derivatives.
Table 3: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amide coupling, Reduction | Esters, Amides, Alcohols |
| Amino Group | Acylation, Alkylation, Diazotization | Amides, Substituted amines, Azo compounds |
| Isoxazole Ring | Reductive cleavage | β-Hydroxy ketones, γ-Amino alcohols |
The strategic application of these transformations allows for the efficient construction of complex molecules with potential applications in pharmaceuticals, materials science, and agrochemicals.
Future Perspectives and Interdisciplinary Opportunities in 5 Aminobenzo D Isoxazole 3 Carboxylic Acid Research
Development of Sustainable and Scalable Synthetic Methodologies
The future synthesis of 5-Aminobenzo[d]isoxazole-3-carboxylic acid and its derivatives will increasingly prioritize green and scalable methods to meet economic and environmental demands. Traditional multi-step syntheses are often being replaced by more efficient and eco-friendly alternatives.
Sustainable Approaches: Modern synthetic chemistry emphasizes the reduction of hazardous waste and energy consumption. researchgate.net For isoxazole (B147169) and related heterocycles, several green strategies have been successfully implemented and could be adapted for the synthesis of the target compound. These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.neteurekaselect.com
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can accelerate reactions, particularly in heterogeneous systems. nih.gov
Use of Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water is a key goal. nih.govrsc.org Reactions for some isoxazole derivatives have been successfully performed in aqueous media. rsc.org
Scalable Methodologies: For the industrial production of fine chemicals and active pharmaceutical ingredients, scalability is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, which is crucial for handling unstable intermediates that can occur in heterocyclic synthesis. nih.gov This technology allows for safer, more efficient, and scalable production, as demonstrated in the synthesis of related benzoxazoles and benzotriazoles. nih.govfu-berlin.de Adapting the synthesis of the this compound core to a flow process could be a key objective for future large-scale applications.
Recent advances in the synthesis of the core benzisoxazole ring, such as [3+2] cycloaddition reactions involving in-situ generated arynes, also offer novel and direct routes to functionalized scaffolds under mild conditions. organic-chemistry.orgchim.it
Computational-Aided Design of Next-Generation Derivatives with Enhanced Functionality
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These in silico methods allow for the rational design of new derivatives of this compound with tailored properties, saving significant time and resources.
Structure-Based and Ligand-Based Design:
Molecular Docking: This technique is routinely used to predict the binding orientation and affinity of a molecule to a biological target. For instance, docking studies have been instrumental in designing benzisoxazole derivatives as acetylcholinesterase inhibitors for Alzheimer's disease and as COX inhibitors. nih.govnih.gov The existing functional groups on this compound—the carboxylic acid (potential hydrogen bond donor/acceptor) and the amino group (a key nucleophilic site for derivatization)—can be used to guide docking simulations and design new compounds with improved target engagement.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsdronline.com By developing QSAR models for derivatives of the title compound, researchers can predict the activity of yet-unsynthesized molecules and prioritize the most promising candidates for synthesis.
ADMET Prediction: A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools can predict these properties early in the design phase, helping to identify and mitigate potential liabilities. lookchem.com This predictive power allows chemists to focus on designing derivatives of this compound with favorable pharmacokinetic and safety profiles.
Integration with High-Throughput Methodologies for Chemical Library Generation
To explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening are essential. These technologies enable the rapid creation and evaluation of large collections of related compounds, known as chemical libraries.
Combinatorial Chemistry: The core structure of this compound is ideally suited for combinatorial chemistry. The amino group at the 5-position and the carboxylic acid at the 3-position serve as convenient chemical handles for diversification.
The amino group can be readily acylated, sulfonated, or alkylated with a wide array of building blocks.
The carboxylic acid can be converted to amides, esters, or other derivatives.
This two-point diversification allows for the parallel synthesis of a large library of compounds from a common intermediate. nih.gov This strategy has been successfully used to generate libraries of other functionalized isoxazoles, leading to the discovery of novel bioactive agents. nih.govnih.gov
Automated Synthesis and Purification: The integration of robotic systems for synthesis and purification, often coupled with flow chemistry, can dramatically accelerate the generation of these libraries. rsc.org Such platforms allow for the high-throughput production of discrete compounds with high purity, ready for biological screening.
Expansion into Emerging Fields of Chemical Science and Technology
While the primary focus for benzo[d]isoxazole derivatives has been in medicinal chemistry, the unique properties of the this compound scaffold could enable its expansion into other advanced scientific fields. nih.gov
Chemical Biology: The scaffold can be functionalized to create chemical probes to study biological systems. For example, by attaching a fluorescent tag or a biotin (B1667282) moiety, derivatives could be used to identify and visualize specific protein targets within cells, helping to elucidate complex biological pathways.
Materials Science: Heterocyclic compounds are increasingly used in the development of functional organic materials. nih.govresearchgate.net The rigid, aromatic structure of the benzo[d]isoxazole core, combined with the potential for forming extensive hydrogen-bonding networks via the amino and carboxylic acid groups, makes it an interesting candidate for:
Organic Electronics: Isoxazole-containing compounds are being explored for applications in electronics. indexcopernicus.com The electronic properties of the scaffold could be tuned through derivatization for potential use in organic semiconductors or sensors.
Supramolecular Chemistry: The directed interactions afforded by the functional groups could be exploited to build complex, self-assembling supramolecular architectures with novel properties.
Agrochemicals: Isoxazole derivatives have found applications as herbicides and fungicides. indexcopernicus.comresearchgate.net The generation of a diverse library based on the this compound core could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Q & A
Q. What are the recommended synthetic routes for 5-Aminobenzo[d]isoxazole-3-carboxylic acid and its derivatives?
A multi-step synthesis approach is commonly employed, involving cyclization reactions and functional group modifications. For example:
- Step 1 : Reacting hydroxylamine derivatives with halogenated precursors to form the isoxazole ring.
- Step 2 : Introducing the carboxylic acid group via hydrolysis or oxidation of ester intermediates.
- Step 3 : Incorporating the amino group through nitration followed by reduction or direct substitution .
Methodological challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (e.g., solvent, temperature) to avoid side products. Reference compounds like 6-Methoxybenzo[d]isoxazole-3-carboxylic acid (synthesized via NHOSOH and NaH-mediated steps) provide a template for analogous protocols .
Q. How can researchers characterize the purity and structural integrity of this compound?
- HPLC/GC-MS : Quantify purity (>98% by HPLC) and detect impurities .
- NMR Spectroscopy : Confirm regiochemistry (e.g., H and C NMR for aromatic proton assignments and carboxyl group identification) .
- Elemental Analysis : Verify empirical formula (e.g., CHNO) and rule out residual solvents .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, NH vibrations at ~3300 cm) .
Q. What solubility and stability profiles should researchers anticipate for this compound?
- Solubility : Limited aqueous solubility due to the aromatic and heterocyclic structure. Use polar aprotic solvents (e.g., DMSO, DMF) or co-solvents like ethanol for stock solutions .
- Stability : Store at room temperature (RT) in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, which may degrade the carboxylic acid group .
Q. How can preliminary bioactivity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase, kinases) or receptor-binding activity.
- Immunomodulatory assays : Evaluate cytokine modulation (e.g., IL-6, TNF-α) in macrophage or lymphocyte cultures, as seen with structurally similar isoxazole derivatives .
- Antimicrobial screens : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring to enhance binding affinity. For example, 3-Bromophenyl analogs show improved anticancer activity by disrupting protein-DNA interactions .
- Scaffold Hybridization : Combine with semicarbazide/thiosemicarbazide moieties to enhance immunomodulatory effects, as demonstrated in 5-Amino-3-methyl-4-isoxazolecarboxylic acid derivatives .
- Computational Modeling : Use DFT (Density Functional Theory) to predict electrostatic potential maps and guide substituent placement .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity thresholds .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can researchers improve solubility for in vivo studies without compromising activity?
- Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo to release the active acid .
- Nanoparticle Encapsulation : Use liposomal carriers to improve bioavailability and target tissue delivery .
Q. What analytical methods are critical for quantifying trace impurities in synthesized batches?
Q. How can computational tools predict metabolic pathways and toxicity risks?
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, plasma protein binding, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential toxic metabolites .
Methodological Considerations for Experimental Design
- Control Groups : Include structurally related analogs (e.g., 4-Aminobenzamide) to isolate the role of the isoxazole ring .
- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate assays across independent labs .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for immunotoxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
